N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. It features a unique structural composition, incorporating a thiadiazole ring, a pyridine ring, and a quinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
The compound is classified under the International Union of Pure and Applied Chemistry name as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide. Its chemical structure can be represented by the InChI notation: InChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)14-11-16(12-7-9-20-10-8-12)21-15-6-4-3-5-13(14)15/h3-11H,2H2,1H3,(H,22,24,25).
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves several key steps:
These multi-step organic reactions require careful control of reaction conditions to optimize yield and purity.
The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is C19H15N5OS. The compound's structure features:
The unique substitution pattern enhances its chemical reactivity compared to other similar compounds.
The compound can participate in various chemical reactions typical for quinoline derivatives:
These reactions are critical for developing derivatives with enhanced biological properties.
The mechanism of action for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide in biological systems is not fully elucidated but is believed to involve:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.
N-(5-ethyl-1,3,4-thiadiazol-2-y)-2-(pyridin - 4 - yl)quinoline - 4 - carboxamide has several applications in scientific research:
The ongoing research into this compound highlights its significance in drug discovery and development across multiple therapeutic areas.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1